molecular formula C19H21N3O3S2 B6477140 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640888-63-5

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6477140
CAS No.: 2640888-63-5
M. Wt: 403.5 g/mol
InChI Key: OVXQIZQSXOIMAA-UHFFFAOYSA-N
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Description

The compound “4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole” is a derivative of arylpiperazine . Arylpiperazine is a class of compounds containing a phenyl group attached to a piperazine ring. Arylpiperazines are known to exhibit a wide range of biological activities .

Scientific Research Applications

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research. It has been used in drug discovery, biochemistry and physiology. This compound has been used as a ligand for the binding of metal ions, such as zinc and copper, to proteins. It has also been used in the synthesis of other molecules, such as peptides, nucleotides and carbohydrates. Additionally, this compound has been used as a reagent in the synthesis of other organic compounds.

Mechanism of Action

Target of Action

The primary target of 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This binding can lead to the activation or blockade of these receptors

Biochemical Pathways

The alpha1-adrenergic receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, can potentially affect the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in its bioavailability . The search results mention that the compound exhibits an acceptable pharmacokinetic profile

Result of Action

The compound’s action on the alpha1-adrenergic receptors can potentially lead to therapeutic effects for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . .

Advantages and Limitations for Lab Experiments

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its versatility. It can be used in a variety of scientific research applications, such as drug discovery, biochemistry and physiology. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound has several limitations. It is not water soluble, and it is not very stable at high temperatures or in the presence of strong acids or bases.

Future Directions

The potential applications of 4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole are still being explored. Possible future directions for research include the development of novel drugs using this compound, further investigation into its mechanism of action, and exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its mechanisms of action and potential therapeutic applications.

Synthesis Methods

4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole can be synthesized through a variety of methods. The most common method is the reaction of 4-methanesulfonyl-2-chloro-1,3-benzothiazole with 4-(2-methoxyphenyl)piperazine in the presence of a base. This reaction results in the formation of the desired this compound molecule. Other methods of synthesis include the reaction of 4-methanesulfonyl-2-chloro-1,3-benzothiazole with 4-(2-methoxyphenyl)piperazine in the presence of a strong acid or a Grignard reagent.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-7-4-3-6-14(15)21-10-12-22(13-11-21)19-20-18-16(26-19)8-5-9-17(18)27(2,23)24/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXQIZQSXOIMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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